molecular formula C19H21ClN2O3S B2930254 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzene-1-sulfonamide CAS No. 946270-53-7

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzene-1-sulfonamide

Cat. No.: B2930254
CAS No.: 946270-53-7
M. Wt: 392.9
InChI Key: JXVGGRKLPBJTQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinolinone core substituted with a butyl group at the 1-position and a 2-chlorobenzenesulfonamide moiety at the 6-position. The tetrahydroquinolinone scaffold is a privileged structure in medicinal chemistry, often associated with enzyme inhibitory activity due to its ability to engage in hydrogen bonding and hydrophobic interactions . The sulfonamide group (-SO₂NH-) enhances binding affinity to biological targets, such as proteases or kinases, by acting as a hydrogen bond acceptor/donor .

Properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-chlorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c1-2-3-12-22-17-10-9-15(13-14(17)8-11-19(22)23)21-26(24,25)18-7-5-4-6-16(18)20/h4-7,9-10,13,21H,2-3,8,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVGGRKLPBJTQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the butyl group and the sulfonamide moiety. Common reagents used in these reactions include butyl lithium, chlorobenzene sulfonyl chloride, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would typically include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents on the benzene ring.

Scientific Research Applications

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It can be used in the development of new materials or as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The activity and physicochemical properties of tetrahydroquinolinone derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Name CAS Number Molecular Weight Key Substituents Biological Relevance
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzene-1-sulfonamide Not provided ~422.9* Butyl (1-position), 2-Cl-benzenesulfonamide Likely enzyme inhibition (inferred from sulfonamide pharmacophore)
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzene-1-sulfonamide 922079-75-2 348.4 Ethyl (1-position), 3-F-benzenesulfonamide Reduced lipophilicity vs. butyl analog; potential for altered pharmacokinetics
Baxdrostat ((R)-N-(4-(1-methyl-2-oxo-1,2,3,4-THQ-6-yl)-5,6,7,8-THIQ-8-yl)propionamide) 1428652-17-8 363.45 Propionamide, methyl-THQ core Demonstrated enzymatic inhibition; chiral configuration critical for activity
N-(1-butyl-2-oxo-1,2,3,4-THQ-6-yl)-3-chloro-4-methoxybenzenesulfonamide 946326-15-4 422.9 3-Cl-4-OMe-benzenesulfonamide Electron-withdrawing Cl and OMe groups may enhance target binding
(S)-N-(1-(2-(1-methylpyrrolidin-2-yl)ethyl)-2-oxo-THQ-6-yl)thiophene-2-carboximidamide Not provided 369.2 Thiophene carboximidamide, pyrrolidine Chiral separation (S-enantiomer) showed high purity (99.86% ee); improved solubility

*Molecular weight estimated based on structural similarity to CAS 946326-15-4 .

Key Structural and Functional Differences

Alkyl Chain Length (Butyl vs.

Sulfonamide vs. Carboxamide/Thiophene Derivatives:

  • Sulfonamide-containing compounds (e.g., target compound, CAS 946326-15-4) exhibit stronger hydrogen-bonding capacity compared to carboxamide derivatives (e.g., Baxdrostat) or thiophene analogs (e.g., compound 35 in ), which may translate to higher target affinity but altered metabolic stability .

Chirality and Stereochemical Effects:

  • Baxdrostat and thiophene carboximidamide derivatives () highlight the importance of enantiomeric purity. For instance, the (S)-enantiomer of compound 35 showed distinct optical rotation ([α] = −18.0°) and higher enzymatic selectivity, suggesting chirality-driven activity for related compounds .

Biological Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's structural characteristics are essential for understanding its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C19H21ClN2O3S
Molecular Weight 392.9 g/mol
LogP 4.4262
Hydrogen Bond Acceptors 5
Hydrogen Bond Donors 1
Polar Surface Area 46.17 Ų

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The compound may exert its effects through:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could modulate receptor activity, influencing cellular signaling pathways.

Research indicates that sulfonamide derivatives often exhibit antimicrobial and anticancer properties due to their ability to interfere with bacterial folate synthesis and induce apoptosis in cancer cells .

Antimicrobial Properties

Studies have shown that sulfonamide compounds possess significant antimicrobial activity. This compound has been investigated for its efficacy against various bacterial strains. In vitro assays demonstrated that the compound inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.

Anticancer Activity

The compound's anticancer properties have been explored through various studies. For instance, it has shown promise in reducing cell viability in several cancer cell lines. Mechanistic studies suggest that it induces apoptosis via the mitochondrial pathway and inhibits cell proliferation by affecting cell cycle regulation .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Study on Cancer Cell Lines : A study conducted on human breast cancer cell lines revealed that treatment with the compound resulted in a significant decrease in cell viability (IC50 values ranging from 10 to 20 µM). The study attributed this effect to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound exhibited superior activity against resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for both strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.